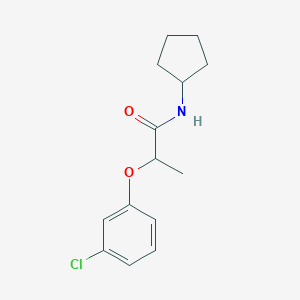
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DMTPA, is a cyclopropane derivative that has been gaining attention in scientific research due to its potential applications in various fields. DMTPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the levels of ROS in cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has antioxidant and anti-inflammatory properties, which could be useful in treating various diseases. However, one limitation of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential use in cancer treatment, and the study of its neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential applications in various fields.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with 2,6-dimethylphenyl magnesium bromide, followed by the addition of methylmagnesium bromide and then the dehydration of the resulting alcohol. Another method involves the reaction of 2,6-dimethylphenylmagnesium bromide with ethyl chloroformate, followed by the addition of cyclopropane carboxylic acid and then the dehydration of the resulting alcohol. The yield of N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can vary depending on the synthesis method used.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied for its potential applications in various fields, including as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a probe for NMR spectroscopy. N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been studied for its potential use as an antioxidant and for its anti-inflammatory properties. Additionally, N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied for its potential use in cancer treatment, particularly for its ability to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-8-7-9-11(2)12(10)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
Clé InChI |
IBKKYDUWDCRGEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(C2(C)C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2C(C2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)







![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)
